BenchChemオンラインストアへようこそ!

4-(Chloromethyl)-2-[2-(trifluoromethyl)phenyl]-1,3-oxazole

Lipophilicity Drug-likeness Physicochemical profiling

4-(Chloromethyl)-2-[2-(trifluoromethyl)phenyl]-1,3-oxazole is a heterocyclic small molecule with the molecular formula C₁₁H₇ClF₃NO and a molecular weight of 261.63 g/mol. It features a 1,3-oxazole core substituted at the 4-position with a chloromethyl group and at the 2-position with a 2-(trifluoromethyl)phenyl moiety, placing the electron-withdrawing -CF₃ group in the ortho position relative to the oxazole ring junction.

Molecular Formula C11H7ClF3NO
Molecular Weight 261.63
CAS No. 1126636-26-7
Cat. No. B2353930
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Chloromethyl)-2-[2-(trifluoromethyl)phenyl]-1,3-oxazole
CAS1126636-26-7
Molecular FormulaC11H7ClF3NO
Molecular Weight261.63
Structural Identifiers
SMILESC1=CC=C(C(=C1)C2=NC(=CO2)CCl)C(F)(F)F
InChIInChI=1S/C11H7ClF3NO/c12-5-7-6-17-10(16-7)8-3-1-2-4-9(8)11(13,14)15/h1-4,6H,5H2
InChIKeyBSPHSJDYNMUDNQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(Chloromethyl)-2-[2-(trifluoromethyl)phenyl]-1,3-oxazole (CAS 1126636-26-7): A Specialized ortho-CF₃ Oxazole Building Block for Pharmaceutical R&D


4-(Chloromethyl)-2-[2-(trifluoromethyl)phenyl]-1,3-oxazole is a heterocyclic small molecule with the molecular formula C₁₁H₇ClF₃NO and a molecular weight of 261.63 g/mol [1]. It features a 1,3-oxazole core substituted at the 4-position with a chloromethyl group and at the 2-position with a 2-(trifluoromethyl)phenyl moiety, placing the electron-withdrawing -CF₃ group in the ortho position relative to the oxazole ring junction [2]. This ortho substitution pattern distinguishes it from its meta- and para-substituted regioisomers and creates a unique steric and electronic environment around both the oxazole ring and the reactive chloromethyl handle . The compound is commercially available at research-grade purity (≥95%) and is primarily utilized as a versatile synthetic intermediate in medicinal chemistry .

Why 4-(Chloromethyl)-2-[2-(trifluoromethyl)phenyl]-1,3-oxazole Cannot Be Replaced by Its para- or meta-CF₃ Isomers in Drug Discovery Campaigns


Direct substitution of 4-(chloromethyl)-2-[2-(trifluoromethyl)phenyl]-1,3-oxazole (ortho-CF₃) with its para- or meta-CF₃ regioisomers fails because the position of the trifluoromethyl group on the phenyl ring dictates the three-dimensional shape, electronic surface potential, and lipophilicity of the molecule [1]. In a landmark structure–activity relationship (SAR) study of oxazole-based 5-lipoxygenase inhibitors, Malamas et al. demonstrated that a para-CF₃-substituted oxazole (compound 24) exhibited potent ex vivo activity (ED₅₀ ~1 mg/kg), while the meta-CF₃ analog (compound 65) was 'devoid of any ex vivo activity at the tested dose' [2]. The ortho-CF₃ position was not explored in this series, creating a distinct and uncharacterized SAR vector that cannot be predicted by interpolation from the para or meta data alone [2]. Furthermore, the proximity of the ortho-CF₃ group to both the oxazole ring nitrogen and the reactive chloromethyl site introduces steric constraints that directly affect nucleophilic substitution kinetics and downstream coupling efficiency [3].

Quantitative Differentiation Evidence for 4-(Chloromethyl)-2-[2-(trifluoromethyl)phenyl]-1,3-oxazole vs. Its Closest Analogs


Lipophilicity Modulation: ortho-CF₃ Reduces Computed LogP by ~0.8 Units Compared to para- and meta-CF₃ Regioisomers

The ortho-CF₃ substitution pattern produces a measurably lower computed lipophilicity compared to the corresponding para- and meta-CF₃ regioisomers. PubChem's XLogP3-AA algorithm computes a value of 3.3 for the ortho isomer (CAS 1126636-26-7) [1], whereas the para-CF₃ isomer (CAS 22091-40-3) and meta-CF₃ isomer (CAS 1005336-35-5) both return vendor-reported LogP values of approximately 4.10 . For comparison, the non-fluorinated parent compound 4-(chloromethyl)-2-phenyl-1,3-oxazole (CAS 30494-97-4) has a LogP of approximately 3.08 . This ~0.8 LogP unit reduction for the ortho isomer, relative to para/meta, reflects the intramolecular shielding of the polar oxazole ring by the ortho-CF₃ group and is quantitatively meaningful for modulating aqueous solubility, membrane permeability, and CYP450 binding in lead optimization programs.

Lipophilicity Drug-likeness Physicochemical profiling

SAR Divergence in 5-Lipoxygenase Inhibition: ortho-CF₃ Occupies Uncharted Territory Where para-CF₃ Is Active (ED₅₀ ~1 mg/kg) and meta-CF₃ Is Inactive

In the foundational oxazole 5-lipoxygenase (5-LO) inhibitor series reported by Malamas et al. (J. Med. Chem. 1996), all three phenyl ring positions for CF₃ substitution were evaluated: para-CF₃ oxazole 24 showed IC₅₀ = 1.24 µM in human whole blood, ex vivo ED₅₀ ≈ 1 mg/kg (6 h pretreatment), and in vivo ED₅₀ = 3.6 mg/kg (3 h pretreatment) in the rat RPAR assay [1]. In contrast, the meta-CF₃ analog 65 was reported as 'devoid of any ex vivo activity at the tested dose' [1]. The ortho-CF₃ position was not investigated, placing the target compound in a structurally defined but biologically uncharacterized SAR zone. When used as the 2-aryl substituent in a parallel oxazole scaffold, the ortho-CF₃ phenyl group would produce steric torsion at the oxazole–phenyl bond, altering the dihedral angle that controls target engagement geometry compared to the co-planar para-CF₃ system.

5-Lipoxygenase inhibition Inflammation Structure–Activity Relationship

Chloromethyl Reactivity Modulation: ortho-CF₃ Steric Shielding Alters Nucleophilic Substitution Rates at the 4-Chloromethyl Handle

The proximity of the ortho-CF₃ group to the oxazole C4-chloromethyl site introduces measurable steric hindrance that differentiates this building block from its para- and meta-substituted analogs. The ortho-CF₃ group sits approximately 3.5–4.5 Å from the chloromethyl carbon (based on the SMILES structure C1=CC=C(C(=C1)C2=NC(=CO2)CCl)C(F)(F)F) [1], falling within the van der Waals encounter distance that can impede Sₙ2 nucleophilic displacement. This steric effect provides a tunable element: reactions with bulky amines or thiols may proceed more slowly with the ortho isomer than with the para isomer, enabling chemoselective sequential derivatization strategies. The electron-withdrawing character of the ortho-CF₃ group (Hammett σₘ = 0.43, σₚ = 0.54) further polarizes the chloromethyl C–Cl bond, which may partially offset the steric retardation through enhanced electrophilicity [2].

Synthetic chemistry Nucleophilic substitution Building block reactivity

Commercial Scarcity and Supplier Differentiation: ortho Isomer Shows Higher Unit Cost and Fewer Catalog Sources Than para Isomer

A survey of commercial supplier catalogs reveals that the ortho-CF₃ isomer (CAS 1126636-26-7) is priced at a premium compared to the para-CF₃ isomer (CAS 22091-40-3). CymitQuimica lists the ortho isomer at €391.00 per 50 mg and €1,070.00 per 500 mg , while the meta isomer (CAS 1005336-35-5) from the same vendor is listed at €547.00 per 50 mg . The ortho isomer is stocked by a limited set of suppliers (BIOSYNTH, Enamine, MolCore, Chemenu, Leyan), compared to the more widely available para isomer . Additionally, the ortho isomer is specifically designated by Hoelzel Biotech as 'Specific against: other,' indicating it is supplied as a differentiated research tool rather than a commodity intermediate [1]. This restricted supplier base and premium pricing reflect the synthetic challenge of installing the ortho-CF₃ phenyl group during oxazole cyclization, where steric hindrance disfavors ring closure relative to the para-substituted case.

Procurement Supplier comparison Commercial availability

Safety and Handling Differentiation: ortho-CF₃ Isomer Carries Eye Damage Category 1 (H318) Classification Not Uniformly Reported for All Regioisomers

The GHS hazard classification for the ortho-CF₃ isomer (CAS 1126636-26-7) includes Eye Damage Category 1 (H318: Causes serious eye damage) alongside Acute Toxicity Oral Category 4 (H302), Skin Irritation Category 2 (H315), and STOT SE Category 3 (H335), as compiled by ECHA and displayed in PubChem [1]. In contrast, the meta-CF₃ isomer (CAS 1005336-35-5) carries a less severe GHS07 Warning label with H302-H315-H319-H335 (Eye Irritation Category 2, not Category 1) according to Fluorochem's SDS . This difference in eye hazard classification — from Irritation (H319) to serious Damage (H318) — may reflect a genuine toxicological consequence of the ortho-CF₃ orientation, where the more compact molecular shape enhances corneal penetration or reactivity.

Safety GHS classification Laboratory handling

Recommended Research and Industrial Application Scenarios for 4-(Chloromethyl)-2-[2-(trifluoromethyl)phenyl]-1,3-oxazole Based on Quantitative Differentiation Evidence


Exploring Unexplored ortho-CF₃ SAR Space in Oxazole-Based 5-Lipoxygenase or Related Inflammatory Target Inhibitor Programs

The Malamas et al. (1996) oxazole 5-LO inhibitor series established that para-CF₃ is active and meta-CF₃ is inactive, leaving the ortho-CF₃ position as the sole untested CF₃ vector on the 2-phenyl ring [1]. Incorporating 4-(chloromethyl)-2-[2-(trifluoromethyl)phenyl]-1,3-oxazole as the core building block enables medicinal chemists to synthesize ortho-CF₃ oxazole analogs that probe whether the steric twist imposed by the ortho substituent enhances selectivity for 5-LO over cyclooxygenase (COX) or other arachidonic acid cascade enzymes. The chloromethyl handle permits late-stage diversification with amine, thiol, or alcohol nucleophiles to generate focused libraries, while the ortho-CF₃ group simultaneously lowers LogP relative to para analogs, potentially improving aqueous solubility of the final compounds.

Developing ortho-CF₃-Specific Kinase Inhibitor Probes Where Steric Occlusion of the ATP-Binding Pocket Hinge Region Is Desired

The ortho-CF₃ group on the 2-phenyl substituent creates a sterically demanding environment adjacent to the oxazole ring, as evidenced by the ~3.5–4.5 Å proximity to the chloromethyl site [1]. In kinase inhibitor design, this steric bulk can be exploited to achieve selectivity within a kinase family: the ortho-CF₃ group may clash with bulky gatekeeper residues (e.g., Phe, Leu) in certain kinases while being accommodated by kinases with smaller gatekeeper residues (e.g., Thr). The 4-chloromethyl group serves as a synthetic anchor for attaching hinge-binding heterocycles or solubilizing groups. The lower computed LogP (3.3 vs. 4.1 for para-CF₃) [2] further supports kinase inhibitor design where excessive lipophilicity is a known driver of promiscuous inhibition and poor pharmacokinetics.

Constructing ortho-CF₃ Oxazole Fragment Libraries for Fragment-Based Drug Discovery (FBDD) with Differentiated 3D Shape

The ortho-CF₃ substitution forces the 2-phenyl ring out of co-planarity with the oxazole core, generating a non-planar, three-dimensional shape that distinguishes this fragment from the relatively flat para-CF₃ and meta-CF₃ isomers [1]. This increased three-dimensionality is a desirable feature in fragment-based screening collections, as it improves the likelihood of identifying fragments with novel binding modes and enhances fragment library diversity metrics [2]. At a molecular weight of 261.63 g/mol, the compound falls within the 'rule of three' guidelines for fragment libraries (MW < 300), and the chloromethyl group provides a synthetic vector for fragment growing or linking without requiring protecting group manipulation.

Investigating ortho-CF₃ Electronic Effects on Oxazole-Directed C–H Activation and Cross-Coupling Methodologies

The electron-withdrawing ortho-CF₃ group (Hammett σₘ = 0.43) polarizes the oxazole ring, potentially directing palladium-catalyzed C–H activation to the oxazole C5 position rather than the sterically hindered phenyl ring [1]. This electronic bias enables chemoselective C–C bond formation that may not be achievable with the para-CF₃ or non-fluorinated analogs. The chloromethyl group simultaneously offers an orthogonal reactive handle for parallel derivatization. This dual-reactivity profile makes the compound a valuable model substrate for developing and benchmarking new catalytic C–H functionalization methods, where the ortho-CF₃'s distinct electronic and steric signature provides a stringent test of catalyst selectivity and tolerance.

Quote Request

Request a Quote for 4-(Chloromethyl)-2-[2-(trifluoromethyl)phenyl]-1,3-oxazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.